Pyrene-4,5-dione

Overview

Description

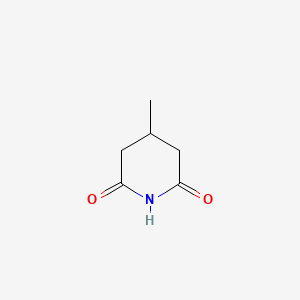

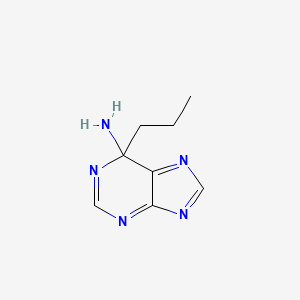

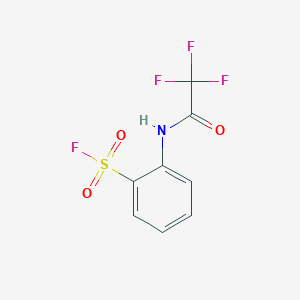

Pyrene-4,5-dione (PDO), bearing a 1,2-dione functional group, is an oxidized polycyclic aromatic hydrocarbon (PAH) pyrene . Pyrene is attractive for its photophysical properties including delayed appearance of fluorescence, obvious solvent discoloration, and a high tendency to form active excimer .

Synthesis Analysis

The synthesis of Pyrene-4,5-dione involves the oxidation of pyrene or its derivatives under controlled conditions. For instance, pyrene and 2,7-disubstituted pyrenes can be oxidized with ruthenium (III) chloride (RuCl3) and sodium periodate (NaIO4) under mild conditions to yield 4,5-diones or 4,5,9,10-tetraones. Another method involves the oxidation of pyrene in the presence of a ruthenium salt catalyst .Molecular Structure Analysis

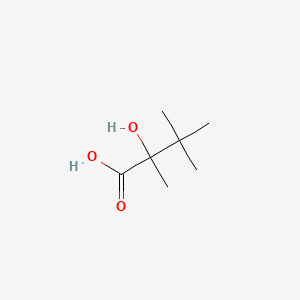

The molecular structure of Pyrene-4,5-dione is characterized by a 1,2-dione functional group . The linear formula of Pyrene-4,5-dione is C16H8O2 . The molecular weight is 232.241 .Chemical Reactions Analysis

Pyrene-4,5-dione can undergo various chemical reactions. For instance, it can be involved in olefination reactions to form new K-region functionalized pyrene derivatives . It can also be reduced to 4,5-dihydroxypyrene .Physical And Chemical Properties Analysis

Pyrene-4,5-dione is known for its photophysical properties including delayed appearance of fluorescence, obvious solvent discoloration, and a high tendency to form active excimer .Scientific Research Applications

Electroactive Polyamides

Pyrene-4,5-dione is utilized in the synthesis of electroactive polyamides . These polymers incorporate pyrene chromophores as pendent groups, which are known for their characteristic fluorescence. They exhibit good solubility in polar organic solvents and can form transparent films. These polyamides have both p- and n-dopable states, indicating their potential use in electronic applications .

Excimer Formation

The compound is involved in the formation of excimers , which are excited complexes formed by the interaction of an excited molecule with a ground state molecule. This property is significant in the study of molecular interactions and can be applied in the development of advanced materials with unique optical properties .

Organic Electronics

Pyrene-4,5-dione serves as a basic building block for constructing covalent organic frameworks (COFs) . These frameworks can form pyrene-fused pyrazaacenes, which are valuable in organic electronic applications due to their enhanced charge transport properties .

Functional Organic Fluorophores

Researchers have explored the self-condensation of Pyrene-4,5-dione as an approach to generate functional organic fluorophores . These fluorophores are important in the field of bioimaging and diagnostics, as they can be used to label and track biological molecules .

Supramolecular Chemistry

The pyrene nucleus, including derivatives like Pyrene-4,5-dione, is a valuable component in supramolecular chemistry . Its photophysical and electronic properties make it suitable for the design of molecular architectures that can have applications in sensing, catalysis, and molecular recognition .

Non-Covalent Interactions Study

Pyrene-4,5-dione and its derivatives are used to study non-covalent interactions in crystal packing. These studies are crucial for understanding the structural and electronic characteristics of materials, which can influence their application in organic electronics and optoelectronic devices .

Mechanism of Action

Target of Action

Pyrene-4,5-dione (PDO), bearing a 1,2-dione functional group, is an oxidized polycyclic aromatic hydrocarbon (PAH) pyrene . It is primarily used in the field of materials, supramolecular and biological chemistry due to its photophysical properties . It is particularly attractive for its delayed appearance of fluorescence, obvious solvent discoloration, and a high tendency to form active excimer .

Mode of Action

PDO interacts with its targets through its photophysical properties. It has a high tendency to form an active excimer, which is a complex formed by an excited molecule and a molecule in the ground state . This interaction results in the delayed appearance of fluorescence and obvious solvent discoloration .

Biochemical Pathways

It is known that bacteria metabolize pyrene into an epoxide by introducing an oxygen molecule into the aromatic ring to finally form an arene epoxide intermediate . This intermediate is subsequently transformed to trans dihydrodiol .

Pharmacokinetics

It is known that pdo is a basic building block for constructing covalent organic frameworks (cofs) to form pyrene-fused pyrazaacenes in organic electronic applications . This suggests that it may have unique distribution and metabolism properties.

Result of Action

PDO is used as a starting material to prepare highly efficient blue light-emitting materials . For example, 9-Phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole (PyPI-Py), prepared by using PDO, is used as the active layer material in non-doped blue OLEDs . These OLEDs exhibit excellent performance with a maximum brightness of 75,687 cd m−2, a maximum current efficiency of 13.38 cd A−1, and a maximum external quantum efficiency (η ext) of 8.52% .

Action Environment

The action of PDO can be influenced by environmental factors. For example, the formation of the active excimer and the resulting fluorescence can be affected by the solvent used . Additionally, the reaction conditions, such as temperature and the presence of a catalyst, can influence the synthesis and subsequent actions of PDO .

Future Directions

The future studies on the anaerobic degradation of Pyrene-4,5-dione would be a great initiative to understand and address the degradation mechanism pathway . The use of the combination of various strains of anaerobic fungi and a fungi consortium and anaerobic bacteria is recommended to achieve maximum efficiency of the Pyrene-4,5-dione biodegradation mechanism .

properties

IUPAC Name |

pyrene-4,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8O2/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16(15)18)14(10)13(9)11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCATVQPENLMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)C(=O)C4=CC=CC(=C43)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211223 | |

| Record name | Pyrene-4,5-quinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrene-4,5-dione | |

CAS RN |

6217-22-7 | |

| Record name | 4,5-Pyrenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6217-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrene-4,5-quinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006217227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene-4,5-quinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butanedioic acid, sulfo-, 4-[2-[(12-hydroxy-1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt](/img/structure/B1221771.png)